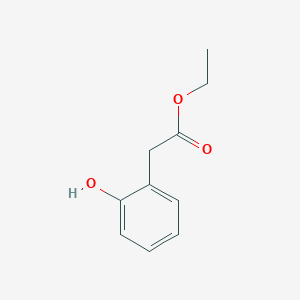

2-(2-Hidroxifenil)acetato de etilo

Descripción general

Descripción

Ethyl (2-hydroxyphenyl)acetate, also known as Ethyl (2-hydroxyphenyl)acetate, is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl (2-hydroxyphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2-hydroxyphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

C10H12O3 C_{10}H_{12}O_{3} C10H12O3

y un peso molecular de 180,20 g/mol . Tiene varias aplicaciones en diferentes campos científicos. A continuación, se presenta un análisis exhaustivo de sus aplicaciones únicas en seis campos de investigación científica distintos:Investigación Farmacéutica

En la investigación farmacéutica, el 2-(2-Hidroxifenil)acetato de etilo sirve como intermedio de síntesis para el desarrollo de nuevos agentes antiinflamatorios . Su estructura permite la síntesis de sustancias biológicamente activas que interactúan a nivel molecular, lo que podría conducir a la creación de nuevos medicamentos terapéuticos.

Ciencia de Materiales

Las propiedades del compuesto son valiosas en la ciencia de los materiales, particularmente en la síntesis de nuevos materiales. Se puede utilizar para crear polímeros y otros materiales con características específicas, como una mayor durabilidad o propiedades eléctricas alteradas .

Síntesis Química

El this compound se utiliza como precursor en varios procesos de síntesis química. Puede sufrir transformaciones como hidrólisis, reducción y oxidación, produciendo una gama de productos con aplicaciones industriales y comerciales .

Cromatografía

En cromatografía, especialmente la cromatografía de capa fina (TLC), el this compound se puede utilizar como componente de una mezcla de disolventes para separar mezclas de compuestos fuertemente polares, mejorando la resolución del método cromatográfico .

Investigación Analítica

Este compuesto es fundamental en la investigación analítica, donde se puede utilizar como material estándar o de referencia en la calibración de instrumentos analíticos, como en espectrometría de masas o espectroscopia de resonancia magnética nuclear (RMN) .

Investigación en Ciencias de la Vida

En la investigación en ciencias de la vida, el this compound se utiliza como intermedio de síntesis. Está involucrado en el estudio de procesos biológicos y el desarrollo de ensayos bioquímicos que pueden conducir a una mejor comprensión de los sistemas biológicos y al descubrimiento de nuevas tecnologías de ciencias de la vida .

Mecanismo De Acción

Ethyl 2-(2-hydroxyphenyl)acetate, also known as Ethyl (2-hydroxyphenyl)acetate or ETHYL 2-HYDROXYPHENYLACETATE, is a chemical compound with the molecular formula C10H12O3 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Actividad Biológica

Ethyl (2-hydroxyphenyl)acetate, with the molecular formula and a molecular weight of approximately 180.20 g/mol, is an organic compound known for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its anti-inflammatory properties, absorption characteristics, and potential therapeutic applications.

Chemical Structure and Properties

Ethyl (2-hydroxyphenyl)acetate features an ethyl ester group attached to a phenolic structure, where the hydroxyl group is ortho to the ester group. This unique arrangement enhances its reactivity and biological interactions. The compound exhibits high gastrointestinal absorption and can permeate biological membranes effectively, suggesting favorable bioavailability for therapeutic applications .

Anti-inflammatory Properties

Research indicates that ethyl (2-hydroxyphenyl)acetate possesses significant anti-inflammatory properties . It is noted for its role as a synthetic intermediate in developing novel anti-inflammatory agents. The compound's structural characteristics allow it to interact with biological systems, influencing pathways related to inflammation and pain management.

- Mechanism of Action : Ethyl (2-hydroxyphenyl)acetate may exert its anti-inflammatory effects by modulating the activity of pro-inflammatory cytokines and inhibiting pathways that lead to inflammation. Its interaction with various enzymes involved in inflammatory responses is an area of ongoing research.

Pharmacokinetics

The pharmacokinetic profile of ethyl (2-hydroxyphenyl)acetate shows promising characteristics for drug development:

- Absorption : High gastrointestinal absorption indicates that the compound can be effectively utilized in oral formulations.

- Membrane Permeability : It has been shown to cross biological membranes efficiently, which is critical for systemic delivery in therapeutic contexts .

- Metabolism : Ethyl (2-hydroxyphenyl)acetate does not inhibit major cytochrome P450 enzymes, which suggests a lower risk of drug-drug interactions when used in combination therapies .

Comparative Analysis with Similar Compounds

The following table compares ethyl (2-hydroxyphenyl)acetate with structurally similar compounds, highlighting their molecular formulas and unique features:

| Compound Name | Molecular Formula | Similarity Index | Unique Features |

|---|---|---|---|

| Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate | 0.98 | Contains an ethyl substitution on the phenolic ring. | |

| Methyl 2-(2-hydroxyphenyl)acetate | 0.95 | Methyl instead of ethyl; different solubility characteristics. | |

| Ethyl 2-(2-methoxyphenyl)acetate | 0.93 | Contains a methoxy group influencing reactivity differently. | |

| tert-Butyl 2-(2-hydroxyphenyl)acetate | 0.91 | Bulky tert-butyl group may influence steric hindrance. |

Ethyl (2-hydroxyphenyl)acetate stands out due to its specific ortho positioning of the hydroxyl group relative to the ester, potentially enhancing its reactivity compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of ethyl (2-hydroxyphenyl)acetate:

- Anti-inflammatory Studies : A study highlighted the compound's ability to reduce inflammation markers in vitro, demonstrating its potential as a therapeutic agent for inflammatory diseases.

- Absorption Studies : Research on gastrointestinal absorption indicated that ethyl (2-hydroxyphenyl)acetate has favorable absorption rates compared to other phenolic compounds, making it a candidate for oral administration in drug formulations .

- Toxicological Assessments : Toxicological evaluations showed low acute toxicity levels, further supporting its safety profile for potential therapeutic use .

Propiedades

IUPAC Name |

ethyl 2-(2-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRBBJJVAIWTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194656 | |

| Record name | Ethyl (2-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41873-65-8 | |

| Record name | 2-(2-Hydroxyphenyl)acetic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41873-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2-hydroxyphenyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041873658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (2-hydroxyphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL (2-HYDROXYPHENYL)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4552GDG26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Ethyl 2-hydroxyphenylacetate utilized in the synthesis of 2,3-benzo-fused 1-oxacephems?

A1: The research demonstrates that Ethyl 2-hydroxyphenylacetate reacts with 4-acetoxyazetidin-2-one (2) to produce a tricyclic hydroxy-amine product. This reaction is key in synthesizing a 2,3-benzo-fused ethoxycarbonyl 1-oxa analogue of cephems. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.